molecular formula C7H8Cl2N2O2 B6186149 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride CAS No. 2639459-70-2

1-(3-chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No. B6186149
CAS RN: 2639459-70-2
M. Wt: 223.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride, also known as CNMA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white, crystalline powder that is soluble in water and has a melting point of between 130-135°C. CNMA is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1-(3-chloro-2-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been studied for its potential use in the treatment of certain types of cancer, as a potential anti-inflammatory agent, and for its ability to inhibit the growth of certain bacteria. Additionally, 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride has been used in the synthesis of novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride is not yet fully understood. However, it is believed to act by binding to certain enzymes and proteins in the body, which in turn leads to a decrease in the activity of these enzymes and proteins. This can have a variety of effects, including the inhibition of tumor growth, the inhibition of inflammation, and the inhibition of bacterial growth.
Biochemical and Physiological Effects
1-(3-chloro-2-nitrophenyl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain bacteria. Additionally, it has been shown to reduce the levels of certain hormones in the body, such as adrenaline and cortisol.

Advantages and Limitations for Lab Experiments

1-(3-chloro-2-nitrophenyl)methanamine hydrochloride has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily observed in a variety of animal models. Additionally, it is relatively safe for use in laboratory experiments, as it has a low toxicity profile. However, there are some limitations to using 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride in laboratory experiments. For example, its effects can be unpredictable, and its mechanism of action is still not fully understood.

Future Directions

The potential future directions for research on 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride are numerous. One potential direction is to further investigate its mechanism of action and biochemical/physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of certain types of cancer. Additionally, further research could be conducted to explore its potential use in the synthesis of novel compounds with potential therapeutic applications. Finally, further research could be conducted to explore the potential for 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride to be used as a pesticide or herbicide.

Synthesis Methods

1-(3-chloro-2-nitrophenyl)methanamine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 3-chloro-2-nitrobenzaldehyde with methylamine, which yields 1-(3-chloro-2-nitrophenyl)methanamine. This is then hydrolyzed in the presence of hydrochloric acid to form 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride hydrochloride. The reaction is shown below:
3-Chloro-2-nitrobenzaldehyde + Methylamine → 1-(3-Chloro-2-nitrophenyl)methanamine
1-(3-Chloro-2-nitrophenyl)methanamine + HCl → 1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride involves the reduction of 3-chloro-2-nitroacetophenone to 1-(3-chloro-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.", "Starting Materials": [ "3-chloro-2-nitroacetophenone", "sodium borohydride", "acetic acid", "formaldehyde", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloro-2-nitroacetophenone (1.0 g) in acetic acid (10 mL) and add sodium borohydride (0.5 g) slowly with stirring. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add water (10 mL) slowly with stirring. Extract the product with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-(3-chloro-2-nitrophenyl)ethanone as a yellow solid (0.8 g, 80% yield).", "Step 3: Dissolve 1-(3-chloro-2-nitrophenyl)ethanone (0.5 g) in methanol (10 mL) and add formaldehyde (0.5 mL) and ammonium chloride (0.5 g). Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid (10 mL) slowly with stirring. Extract the product with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride as a white solid (0.4 g, 60% yield).", "Step 5: Recrystallize the product from methanol to obtain pure 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride as a white crystalline solid." ] }

CAS RN

2639459-70-2

Product Name

1-(3-chloro-2-nitrophenyl)methanamine hydrochloride

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.